2-Cyano-4-(4-hydroxyphenyl)phenol 2-Cyano-4-(4-hydroxyphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261973-27-6
VCID: VC3001442
InChI: InChI=1S/C13H9NO2/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7,15-16H
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)O
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol

2-Cyano-4-(4-hydroxyphenyl)phenol

CAS No.: 1261973-27-6

Cat. No.: VC3001442

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-4-(4-hydroxyphenyl)phenol - 1261973-27-6

Specification

CAS No. 1261973-27-6
Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
IUPAC Name 2-hydroxy-5-(4-hydroxyphenyl)benzonitrile
Standard InChI InChI=1S/C13H9NO2/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7,15-16H
Standard InChI Key HGZAAWVCEKXGEB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)O

Introduction

Chemical Properties and Structure

Molecular Identity and Structure

2-Cyano-4-(4-hydroxyphenyl)phenol, identified by CAS number 1261973-27-6, is characterized by a biphenyl core structure with hydroxyl and cyano functional groups strategically positioned to provide its distinctive properties. The IUPAC name for this compound is 2-hydroxy-5-(4-hydroxyphenyl)benzonitrile, which precisely describes its structural arrangement.

The compound features a biphenyl skeleton with two key hydroxyl groups—one attached to the 2-position of one phenyl ring and another at the 4-position of the second phenyl ring. A cyano group (-C≡N) is positioned at the 2-position adjacent to one hydroxyl group, creating a unique electronic distribution that contributes to its chemical reactivity.

Table 1: Chemical Identity and Structural Parameters of 2-Cyano-4-(4-hydroxyphenyl)phenol

ParameterValue
CAS Number1261973-27-6
IUPAC Name2-hydroxy-5-(4-hydroxyphenyl)benzonitrile
Molecular FormulaC₁₃H₉NO₂
Molecular Weight211.22 g/mol
Standard InChIInChI=1S/C13H9NO2/c14-8-11-7-10(3-6-13(11)16)9-1-4-12(15)5-2-9/h1-7,15-16H
Standard InChIKeyHGZAAWVCEKXGEB-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)O

Synthesis Approaches

Alternative Synthetic Methods

Alternative synthetic approaches might draw inspiration from methods used for similar cyano-containing compounds. The synthesis of α-cyano-N-(2-hydroxyphenyl)cinnamamides, for example, employs Knoevenagel condensation of substituted benzaldehydes with 2-cyano-N-(2-hydroxyphenyl)acetamide .

For the preparation of cyano-containing compounds with antioxidant properties, researchers have also explored strategies that focus on modifying natural lead molecules. This "bioactivity focus" strategy, as demonstrated with α-cyano-4-hydroxycinnamic acid (CHCA), could potentially be applied to the development of efficient synthetic routes for 2-Cyano-4-(4-hydroxyphenyl)phenol .

Applications and Functional Properties

Comparative Analysis with Related UV Absorbers

To better understand the position of 2-Cyano-4-(4-hydroxyphenyl)phenol among UV-protective additives, it is helpful to compare it with established UV absorbers:

Table 2: Comparison of 2-Cyano-4-(4-hydroxyphenyl)phenol with Commercial UV Absorbers

CompoundChemical Structure TypeUV Absorption RangePrimary Applications
2-Cyano-4-(4-hydroxyphenyl)phenolCyano-hydroxyphenyl compoundNot specified in literaturePlastics, adhesives, polymer formulations
2-Hydroxy-4-Methoxy Benzophenone (Benzophenone-3)Benzophenone derivative290-400 nmPVC, polystyrene, polyurethane, acrylic resin, cosmetics
2-Hydroxy-4-n-Octoxy BenzophenoneBenzophenone derivative240-340 nmPE, PVC, PP, PS, PC, organic glass, fibers
2-(2'-hydroxy-5'-tert-octyllphenyl)benzotriazoleBenzotriazole derivative270-340 nmPE, PVC, PP, PS, PC, packaging materials

This comparison suggests that 2-Cyano-4-(4-hydroxyphenyl)phenol likely occupies a niche among UV absorbers, with its cyano and dual hydroxyl groups potentially offering advantages in specific applications.

Structure-Activity Relationships

Impact of Structural Features on Activity

The functional properties of 2-Cyano-4-(4-hydroxyphenyl)phenol can be attributed to specific structural features:

  • Biphenyl Core: Provides a rigid scaffold that influences the compound's physical properties and creates a framework for the proper orientation of functional groups.

  • Hydroxyl Groups: Critical for antioxidant activity and UV absorption, their positioning on different rings may enable multiple modes of action.

  • Cyano Group: Introduces electron-withdrawing effects that can modify the reactivity of adjacent groups, potentially enhancing certain biological activities .

A study on α-cyano-4-hydroxycinnamic acid derivatives demonstrated that introducing a cyano group at the α-position enhances binding affinity through additional hydrogen bonds with protein targets . Similar principles might apply to 2-Cyano-4-(4-hydroxyphenyl)phenol, potentially explaining its functional versatility.

Structure Optimization Considerations

Based on studies of related compounds, several approaches for optimizing the structure of 2-Cyano-4-(4-hydroxyphenyl)phenol could be considered:

  • Substituent Modification: Introduction of alkoxy groups or other substituents on the phenyl rings might modulate solubility, stability, and bioactivity profiles.

  • Bioisosteric Replacement: Substitution of certain groups with bioisosteres could potentially enhance specific activities while maintaining the core functionality.

  • Integration into Larger Molecular Frameworks: As demonstrated with other cyano-containing phenolic compounds, incorporation into larger structures might yield derivatives with enhanced or more targeted activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator